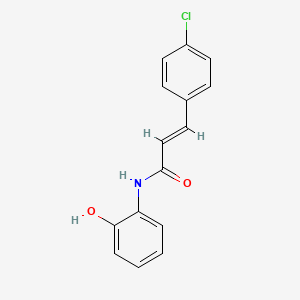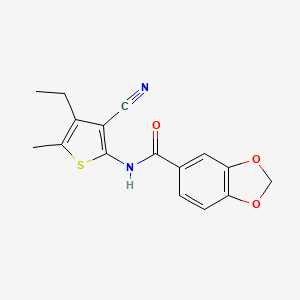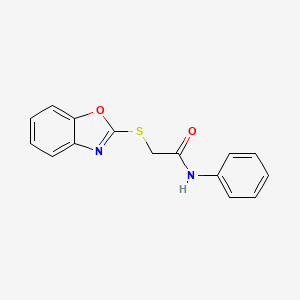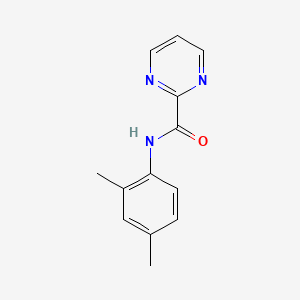
(2E)-3-(4-chlorophenyl)-N-(2-hydroxyphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(4-chlorophenyl)-N-(2-hydroxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C15H12ClNO2 and its molecular weight is 273.71 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(4-chlorophenyl)-N-(2-hydroxyphenyl)acrylamide is 273.0556563 g/mol and the complexity rating of the compound is 324. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Corrosion Inhibition
A significant application of acrylamide derivatives, such as 3-(4-chlorophenyl)-N-(2-hydroxyphenyl)acrylamide, is found in the field of corrosion inhibition. Research focusing on the synthesis and characterization of new acrylamide derivatives for use as corrosion inhibitors in nitric acid solutions of copper has shown promising results. The study conducted by Abu-Rayyan et al. (2022) explored the effectiveness of synthetic acrylamide derivatives in preventing corrosion of copper in nitric acid solutions through chemical and electrochemical methods. These derivatives were found to act as effective corrosion inhibitors, demonstrating potential for mixed-type inhibition with efficiencies reaching up to 86.1%. The behavior of these compounds during adsorption on copper suggested chemical adsorption following the Langmuir isotherm, with theoretical computations supporting these findings through density functional theory (DFT) and Monte Carlo simulations (MC) (Abu-Rayyan et al., 2022).
Insecticidal Agents
Another notable application is in the development of potential insecticidal agents. A study by Rashid et al. (2021) synthesized interesting N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, leading to the creation of novel acrylamide, hydrazone, acrylonitrile, and chalcone derivatives. These compounds, particularly the acrylamide derivatives, were tested for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis, with some compounds exhibiting excellent results. This research indicates the potential of acrylamide derivatives in contributing to the development of new, effective insecticides (Rashid et al., 2021).
Catalytic Hydrodechlorination
Acrylamide derivatives are also applied in catalytic processes, such as the hydrodechlorination of chlorophenols in water. A study by Lan et al. (2010) designed a microreactor of Pd nanoparticles immobilized shell-corona hollow microspheres of poly[styrene-co-2-(acetoacetoxy)ethyl methacrylate-co-acrylamide] for this purpose. The strategy of using shell-corona hollow microspheres as a microcapsule and catalyst scaffold offered several advantages, including dispersibility in water as a quasi-homogeneous catalyst and efficient catalytic hydrodechlorination of chlorophenols at room temperature under atmospheric pressure (Lan et al., 2010).
Graft Polymerization
Furthermore, acrylamide derivatives have found applications in graft polymerization processes. Hong et al. (2009) studied the grafting of polyacrylamide on cotton fabrics using UV irradiation and immobilized benzophenone as a photo-initiator. This process led to the successful grafting of polyacrylamide, enhancing the fabrics' properties, such as creating active chlorine contents for excellent antibacterial abilities. This application demonstrates the versatility of acrylamide derivatives in material science and engineering (Hong et al., 2009).
特性
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(2-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c16-12-8-5-11(6-9-12)7-10-15(19)17-13-3-1-2-4-14(13)18/h1-10,18H,(H,17,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFFGRHEAFMPSX-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2-chloro-4-fluorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol](/img/structure/B5543980.png)
![[(4aR,7aS)-1-ethyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-[3-(1,2,4-triazol-4-yl)phenyl]methanone](/img/structure/B5543987.png)

![N-[(3S*,4R*)-4-propyl-1-(9H-purin-6-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5544014.png)


![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-benzothiophene-5-carboxamide](/img/structure/B5544037.png)
![1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-5-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5544052.png)
![N-((E)-1-{3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-MORPHOLINOAMINE](/img/structure/B5544066.png)

![(4Z)-4-[[4-(diethylamino)phenyl]methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one](/img/structure/B5544075.png)
